2,4-Dichloro-5-nitrobenzamide
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Overview
Description
2,4-Dichloro-5-nitrobenzamide is an organic compound with the molecular formula C7H4Cl2N2O3 It is a derivative of benzamide, characterized by the presence of two chlorine atoms and one nitro group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-5-nitrobenzamide typically involves the nitration of 2,4-dichlorobenzamide. The process begins with the preparation of 2,4-dichlorobenzamide, which is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-5-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The amide group can be hydrolyzed to the corresponding carboxylic acid and amine under acidic or basic conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) or under acidic conditions.
Hydrolysis: Concentrated hydrochloric acid or sodium hydroxide solution.
Major Products:
Reduction: 2,4-Dichloro-5-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Hydrolysis: 2,4-Dichloro-5-nitrobenzoic acid and ammonia.
Scientific Research Applications
2,4-Dichloro-5-nitrobenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its effects on different biological pathways and its potential as a lead compound for drug development.
Medicine: Although not widely used as a drug itself, this compound serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5-nitrobenzamide depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects. The exact molecular targets and pathways involved vary depending on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
2,4-Dichloro-5-aminobenzamide: A reduction product of 2,4-Dichloro-5-nitrobenzamide, with similar structural features but different reactivity and applications.
2,4-Dichloro-5-nitrobenzoic acid: A hydrolysis product, used in different chemical contexts.
2,4-Dichlorobenzamide: The parent compound, lacking the nitro group, with distinct chemical properties and uses.
Uniqueness: this compound is unique due to the presence of both chlorine and nitro substituents on the benzene ring, which confer specific reactivity patterns and potential biological activities. Its combination of functional groups allows for diverse chemical transformations and applications, making it a versatile compound in various fields of research and industry.
Properties
IUPAC Name |
2,4-dichloro-5-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2O3/c8-4-2-5(9)6(11(13)14)1-3(4)7(10)12/h1-2H,(H2,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJEXYZTZEXYFLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])Cl)Cl)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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